2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride
CAS No.: 1423029-07-5
Cat. No.: VC3024155
Molecular Formula: C14H15ClFNO
Molecular Weight: 267.72 g/mol
* For research use only. Not for human or veterinary use.
![2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride - 1423029-07-5](/images/structure/VC3024155.png)
Specification
CAS No. | 1423029-07-5 |
---|---|
Molecular Formula | C14H15ClFNO |
Molecular Weight | 267.72 g/mol |
IUPAC Name | 2-[4-(4-fluorophenoxy)phenyl]ethanamine;hydrochloride |
Standard InChI | InChI=1S/C14H14FNO.ClH/c15-12-3-7-14(8-4-12)17-13-5-1-11(2-6-13)9-10-16;/h1-8H,9-10,16H2;1H |
Standard InChI Key | WFMWPKGLNDXEOU-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CCN)OC2=CC=C(C=C2)F.Cl |
Canonical SMILES | C1=CC(=CC=C1CCN)OC2=CC=C(C=C2)F.Cl |
Introduction
Chemical Identity and Nomenclature
2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride is an organic compound that belongs to the class of phenoxy derivatives containing an amine group. It is characterized by a phenyl ring substituted with a fluorophenoxy group and an ethanamine moiety, with the amine present as a hydrochloride salt.
Identification Parameters
The compound is identified through various parameters as outlined in Table 1:
Parameter | Value |
---|---|
CAS Number | 1423029-07-5 / 2138519-32-9 |
Molecular Formula | C14H14FNO·HCl |
Molecular Weight | 267.72-267.73 g/mol |
IUPAC Name | 2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride |
Alternative Names | 1-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride |
InChI | InChI=1S/C14H14FNO.ClH/c15-12-3-7-14(8-4-12)17-13-5-1-11(2-6-13)9-10-16;/h1-8H,9-10,16H2;1H |
InChIKey | VHLHAPIVYUGITN-UHFFFAOYSA-N |
SMILES | c1cc(ccc1CCN)Oc2ccc(cc2)F.Cl |
Table 1: Chemical identification parameters for 2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride
Physical and Chemical Properties
The compound exists as a crystalline powder at room temperature. Its physical properties are significant for understanding its behavior in various experimental contexts.
General Properties
The physical and chemical characteristics of 2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride are listed in Table 2:
Property | Description |
---|---|
Physical Form | White to off-white powder |
Solubility | Water-soluble (exact solubility parameters not fully documented) |
Storage Temperature | Room temperature recommended |
Purity | Commercially available at ≥95% purity |
Stability | Requires retest 12 months after receipt |
Table 2: Physical and chemical properties of 2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride
Structural Features
The compound features a 4-fluorophenoxy group attached to a phenyl ring, which is further substituted with an ethanamine group. The amine functionality exists as a hydrochloride salt, which enhances water solubility compared to the free base form. The structure includes a central ether linkage between the two aromatic rings, creating a flexible molecular architecture .
The presence of the fluorine atom on one of the phenyl rings introduces unique electronic properties to the molecule, potentially affecting its interaction with biological targets. The ethanamine side chain provides a basic center that, when protonated as in the hydrochloride salt, can participate in ionic interactions .
Hazard Statement | Code | Description |
---|---|---|
H302 | Harmful if swallowed | |
H315 | Causes skin irritation | |
H319 | Causes serious eye irritation | |
H335 | May cause respiratory irritation |
Table 3: Hazard statements associated with 2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride
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